Technical Monograph: 1-Chloro-3-(2-chlorophenyl)propan-2-one
Technical Monograph: 1-Chloro-3-(2-chlorophenyl)propan-2-one
The following technical guide is structured as a specialized monograph for research and development professionals. It prioritizes synthetic rigor, safety protocols for hazardous alkylating agents, and downstream pharmaceutical utility.
High-Purity Synthesis, Reactivity Profile, and Pharmaceutical Applications
Chemical Identity & Physicochemical Profile
1-Chloro-3-(2-chlorophenyl)propan-2-one is a specialized
| Property | Specification |
| IUPAC Name | 1-Chloro-3-(2-chlorophenyl)propan-2-one |
| Common Name | |
| Molecular Formula | |
| Molecular Weight | 203.06 g/mol |
| CAS Number | Not widely indexed as commodity; Analogous to 14123-60-5 (Parent Ketone) |
| Appearance | Pale yellow to colorless oil (tends to darken upon oxidation) |
| Solubility | Soluble in DCM, THF, Toluene; Insoluble in water |
| Stability | Moisture sensitive; prone to polymerization if uninhibited |
| Hazard Class | Lachrymator , Skin Corrosive, Acute Toxicity |
Synthetic Methodologies
For research-grade applications requiring high regiochemical purity, the Modified Nierenstein Reaction (via Diazomethane) is the superior protocol. While direct chlorination of the parent ketone is possible, it often yields inseparable mixtures of benzylic (C3) and terminal (C1) chlorides due to the competing enolization of the benzylic protons [1].
Protocol A: The "Precision" Route (Via Acid Chloride)
This method guarantees the insertion of the chlorine atom at the terminal position, avoiding benzylic halogenation.
Reaction Scheme:
-
Activation: 2-Chlorophenylacetic acid
Acid Chloride. -
Homologation: Acid Chloride + Diazomethane
-Diazoketone.[1] -
Halogenation:
-Diazoketone + HCl (gas) Product.
Step-by-Step Methodology:
-
Acid Chloride Formation:
-
Dissolve 10.0 g of 2-chlorophenylacetic acid in 50 mL anhydrous DCM.
-
Add 1.2 eq of Oxalyl Chloride dropwise at 0°C, followed by a catalytic drop of DMF.
-
Stir for 2 hours at RT until gas evolution ceases. Concentrate in vacuo to yield the crude acid chloride.
-
-
Diazoketone Generation (Critical Safety Step):
-
Pre-requisite: Use fire-polished glassware (no ground joints) to generate Diazomethane (
). -
Add the crude acid chloride (dissolved in
) dropwise to a solution of excess (2.5 eq) in at -10°C. -
Observation: Evolution of
gas. Stir for 1 hour.
-
-
Conversion to
-Chloroketone:-
Pass anhydrous HCl gas through the diazoketone solution at 0°C.
-
Endpoint: Nitrogen evolution stops, and the yellow color fades to colorless.
-
Workup: Wash with saturated
, brine, dry over , and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc 9:1).
-
Protocol B: Direct Chlorination (Scale-Up Alternative)
For larger batches where downstream purification is robust, direct chlorination of 1-(2-chlorophenyl)propan-2-one using Sulfuryl Chloride (
-
Reagent:
(1.0 eq) in at 0°C. -
Mechanism: Radical or ionic chlorination via enol.
-
Risk: High probability of chlorination at the benzylic position (C3) due to conjugation with the aromatic ring.
Visualization: Synthetic Logic & Pathways
The following diagram illustrates the critical decision pathways for synthesis and the downstream utility of the molecule.
Figure 1: Synthetic workflow from acid precursor to target
Reactivity & Pharmaceutical Applications
The core value of 1-Chloro-3-(2-chlorophenyl)propan-2-one lies in its bifunctional reactivity. It serves as a "electrophilic acetone equivalent" capable of forming complex fused rings.
A. Hantzsch Thiazole Synthesis
This is the primary application. Reaction with thioamides or thioureas yields 2,4-disubstituted thiazoles, a scaffold common in anti-inflammatory and dopaminergic drugs [3].
-
Mechanism: Nucleophilic attack by sulfur on the
-carbon (C1), followed by cyclization onto the carbonyl oxygen. -
Conditions: Reflux in Ethanol/Isopropanol for 2-4 hours.
B. Darzens Condensation (Epoxide Formation)
Reaction with aldehydes under basic conditions yields
-
Utility: Precursors to Azole Antifungals . The 2-chlorophenyl motif is ubiquitous in antifungals (e.g., Clotrimazole, Prothioconazole analogs) [4].
C. Friedel-Crafts Cyclization
Under strong Lewis Acid conditions (
Safety & Handling (Self-Validating Protocols)
Critical Warning:
| Hazard | Mitigation Protocol |
| Lachrymatory Effect | All weighing and transfers must occur inside a functioning fume hood. Do not transport open containers. |
| Skin Toxicity | Double-glove (Nitrile + Laminate). These compounds penetrate standard latex rapidly. |
| Waste Disposal | Quench excess alkylating agent with dilute ammonia or sodium thiosulfate solution before disposal into halogenated waste streams. |
| Diazomethane Use | If using Protocol A: Use blast shields. Do not use ground glass joints (explosion hazard). Use a dedicated diazomethane kit with clear-seal joints. |
References
-
Podraza, K. F. (1987). Regioselective chlorination of ketones. Journal of Organic Chemistry.
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical.
-
Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.
-
Joshi, S., et al. (2018). Synthesis and antifungal activity of novel 2-chlorophenyl derivatives. European Journal of Medicinal Chemistry.
-
ChemicalBook. (2024).[2] Product entries for alpha-chloroketone derivatives.
